molecular formula C16H13N5O3S B2975834 N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396784-41-0

N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2975834
CAS No.: 1396784-41-0
M. Wt: 355.37
InChI Key: LVJHONOUNYMKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is an intricate molecule with a structure that combines aromatic and heterocyclic features, paving the way for its multifaceted applications in research and industry. This compound, with its unique functional groups, is particularly interesting due to its potential roles in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic synthesis, starting with the preparation of the oxazole ring followed by the functionalization of the phenyl and pyrazine moieties. Commonly employed reagents may include:

  • Step 1: : Formation of the oxazole ring via cyclization reactions.

  • Step 2: : Introduction of the methylthio group through nucleophilic substitution reactions.

  • Step 3: : Coupling of the oxazole ring with the pyrazine-2-carboxamide using amide bond formation reactions, often facilitated by coupling agents such as EDC or DCC.

Industrial Production Methods

On an industrial scale, the production might involve optimized reaction conditions with high yield catalysts and solvents to ensure efficiency and scalability. Continuous flow chemistry techniques could also be utilized to streamline the process, enhancing reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the sulfur atom to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions could target the carbonyl groups, leading to alcohol derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

  • Catalysts: : Palladium-based catalysts for cross-coupling reactions

Major Products Formed

  • Sulfoxides and Sulfones: : From oxidation reactions

  • Alcohols: : From reduction of carbonyl groups

  • Aromatic Substituents: : From electrophilic aromatic substitution

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in:

Chemistry

  • Catalysis: : As a ligand or catalyst in various organic transformations.

  • Molecular Probes: : For studying reaction mechanisms and pathways.

Biology

  • Enzyme Inhibition: : Potential to inhibit specific enzymes, useful in drug discovery.

  • Biochemical Pathways: : As a tool to investigate and modulate biochemical pathways.

Medicine

  • Drug Development: : Its unique structure could be a lead compound for developing new therapeutics.

Industry

  • Material Science: : Used in the synthesis of new materials with desirable properties.

Mechanism of Action

The mechanism by which N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exerts its effects can vary based on its application. Generally, it may interact with molecular targets through:

  • Binding to Active Sites: : Of enzymes or receptors, altering their activity.

  • Modulation of Pathways: : Influencing signaling or metabolic pathways within cells.

Comparison with Similar Compounds

When comparing N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide with similar compounds, its unique structure provides distinct advantages and functionalities.

  • Similar Compounds

    • N-phenyl-2-oxazolecarboxamide: : Lacks the pyrazine and methylthio groups, leading to different reactivity and applications.

    • 2-(pyrazine-2-carboxamido)oxazole-4-carboxamide: : Does not have the phenyl group, which affects its binding properties and reaction pathways.

    • Methylthiobenzamide derivatives:

The presence of both the oxazole and pyrazine rings in this compound provides a unique combination of electronic and steric properties that set it apart from its analogs.

There you have it—a detailed exploration of this compound. Always fascinating to dive into the complexities of chemical compounds and their myriad uses. What do you think?

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c1-25-13-5-3-2-4-10(13)19-15(23)12-9-24-16(20-12)21-14(22)11-8-17-6-7-18-11/h2-9H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJHONOUNYMKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.